

# AZD1940: A Technical Guide to the Development of a Peripherally Selective Cannabinoid Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**AZD1940**, a novel peripherally selective cannabinoid CB1/CB2 receptor agonist, was developed by AstraZeneca for the treatment of neuropathic pain. Preclinical studies in rodent models of inflammatory and neuropathic pain suggested a promising analgesic profile with minimal central nervous system (CNS) penetration. However, the compound failed to demonstrate efficacy in human clinical trials for acute pain and produced unexpected centrally-mediated side effects. This technical guide provides a comprehensive overview of the development history of **AZD1940**, summarizing its mechanism of action, preclinical rationale, and the outcomes of its clinical evaluation. Detailed methodologies for the key clinical trials are provided, along with a summary of the available quantitative data.

### Introduction

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in modulating pain and inflammation. While activation of CB1 receptors in the CNS produces analgesia, it is also associated with undesirable psychoactive effects. This has driven the development of peripherally restricted cannabinoid agonists that aim to provide pain relief by targeting peripheral CB1 and CB2 receptors, thereby avoiding central side effects. **AZD1940** was designed as such a molecule, demonstrating high affinity for both CB1 and CB2 receptors with the goal of treating neuropathic pain.[1]



## **Mechanism of Action and Preclinical Development**

**AZD1940** is an orally active, full agonist at both human CB1 and CB2 receptors.[1] The rationale for its development was based on the principle of activating peripheral cannabinoid receptors to induce analgesia without the psychoactive effects associated with central CB1 receptor activation.[1]

## **Preclinical Pharmacology**

Detailed quantitative data from the preclinical pharmacology of **AZD1940**, including specific binding affinities (Ki), in-vitro functional potencies (EC50 or IC50) from assays such as GTPyS, and comprehensive pharmacokinetic profiles in animals, are not extensively reported in publicly available literature. The available information indicates that **AZD1940** showed a CB1 receptor-dependent analgesic effect in rodent models of inflammatory and neuropathic pain.[1] Furthermore, preclinical studies in both rats and primates suggested low brain uptake of the compound at doses that produced anti-nociceptive effects.[1]

#### **Preclinical Pain Models**

The specific protocols for the inflammatory and neuropathic pain models used in the preclinical evaluation of **AZD1940** are not detailed in the available literature. Generally, such models involve inducing an inflammatory state in the paw of a rodent (e.g., using carrageenan or Complete Freund's Adjuvant) or creating a nerve injury to mimic neuropathic pain, followed by assessment of pain behaviors.

## **Clinical Development**

The clinical development of **AZD1940** focused on evaluating its analgesic efficacy and safety in humans. Two key Phase II studies were conducted: one in a model of acute inflammatory pain induced by capsaicin and another in a post-operative dental pain model.

# Human Capsaicin-Induced Pain and Hyperalgesia Study

This study aimed to assess the analgesic and psychoactive effects of **AZD1940** in a human model of experimental pain.[2]

This was a randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study involving 44 healthy male volunteers.[2] Participants received single oral doses of



400 μg or 800 μg of **AZD1940**, or a placebo.[2]

#### Pain Induction:

- Ongoing Pain: Assessed after intradermal injections of capsaicin into the forearm.
- Hyperalgesia: Primary and secondary hyperalgesia were induced by the topical application of capsaicin cream on the calf.[2]

#### Outcome Measures:

- Pain Intensity: Measured using a 0-100 mm Visual Analogue Scale (VAS).[2]
- Heat Pain Thresholds and Area of Mechanical Allodynia: Used to assess primary and secondary hyperalgesia, respectively.[2]
- Central Nervous System Effects: Subjective mood and psychoactive effects were
  assessed using the Visual Analogue Mood Scale (VAMS). The VAMS consists of several
  100-mm lines where subjects rate feelings such as 'stimulated', 'high', 'anxious', 'sedated',
  and 'down'.[2]

**AZD1940** did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[2] However, it did produce mild, dose-dependent CNS effects, with subjects reporting feeling more 'high' and 'sedated' on the VAMS.[2] Mild-to-moderate CNS-related and gastrointestinal adverse events were also reported.[2]

### **Post-Operative Pain in Third Molar Extraction Study**

This study was designed to evaluate the analgesic efficacy of **AZD1940** in a real-world acute pain setting.[3]

This was a randomized, double-blind, placebo-controlled study in 151 patients undergoing surgical removal of an impacted lower third molar.[3] Patients were randomized to receive a single oral dose of 800 µg **AZD1940**, 500 mg naproxen (as a positive control), or placebo, administered 1.5 hours before surgery.[3]

Outcome Measures:



- Primary Endpoint: Pain intensity as measured by the Area Under the Curve (AUC) of the
   VAS score from 0 to 8 hours post-surgery (Pain VAS AUC0-8h).[4]
- Secondary Endpoints: Included pain on jaw movement (VASJM AUC0-8h), time to rescue medication request, and subjective cannabinoid effects assessed by the VAMS.[3]

There was no statistically significant difference in pain relief between **AZD1940** and placebo.[3] In contrast, naproxen provided significant pain relief compared to placebo.[3] Patients who received **AZD1940** did report statistically significant increases in feeling "sedated" and "high" on the VAMS compared to placebo.[3] The most common adverse events associated with **AZD1940** were postural dizziness, nausea, hypotension, and headache.[3]

#### **Data Presentation**

Table 1: Summary of AZD1940 Clinical Trials

| Study Parameter    | Human Capsaicin-Induced Pain Study[2]                    | Third Molar Extraction Pain Study[3][4]                  |
|--------------------|----------------------------------------------------------|----------------------------------------------------------|
| Study Design       | Randomized, double-blind, placebo-controlled, cross-over | Randomized, double-blind, placebo- and active-controlled |
| Patient Population | 44 healthy male volunteers                               | 151 patients undergoing third molar extraction           |
| Treatments         | AZD1940 (400 μg, 800 μg),<br>Placebo                     | AZD1940 (800 μg), Naproxen (500 mg), Placebo             |
| Primary Outcome    | Pain intensity on VAS                                    | Pain VAS AUC0-8h                                         |
| Efficacy Results   | No significant difference from placebo                   | No significant difference from placebo                   |
| Key Adverse Events | Mild-to-moderate CNS and gastrointestinal effects        | Postural dizziness, nausea, hypotension, headache        |

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Simplified signaling pathway of AZD1940 via CB1/CB2 receptors.



# **Experimental Workflow: Third Molar Extraction Study**



Click to download full resolution via product page



Caption: Workflow of the AZD1940 third molar extraction clinical trial.

#### **Discussion and Conclusion**

The development of **AZD1940** highlights the challenges in translating preclinical analgesic efficacy into clinical success, particularly for non-opioid pain targets. Despite a strong preclinical rationale for a peripherally restricted cannabinoid agonist, **AZD1940** failed to demonstrate analgesic efficacy in two different human acute pain models.[2][3] The emergence of centrally mediated side effects, such as dizziness and feelings of being "high," was unexpected given the preclinical data suggesting low brain penetration.[1][2][3] This discrepancy suggests that either the brain exposure was higher than predicted in humans at the doses tested, or that the compound's effects were more sensitive to minimal CNS receptor occupancy than anticipated.

The failure of **AZD1940** underscores the complexities of cannabinoid pharmacology and the difficulty of developing peripherally selective drugs that are devoid of central effects at clinically effective doses. For researchers and drug developers, the story of **AZD1940** serves as a critical case study in the development of cannabinoid-based therapeutics and emphasizes the need for improved translational models to better predict human outcomes from preclinical data. The development of **AZD1940** by AstraZeneca was ultimately discontinued.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Study to investigate the analgesic efficacy of a single dose of AZD1940 [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [AZD1940: A Technical Guide to the Development of a Peripherally Selective Cannabinoid Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#azd1940-astrazeneca-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com